Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-
Description
Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- is a sulfonamide-substituted benzoic acid derivative. Its structure comprises a benzoic acid backbone with a methyl group and a 4-methylphenyl sulfonyl group attached to the amino group at the ortho (2-) position. This compound belongs to a class of molecules where sulfonamide functionalities enhance biological activity, solubility, or chemical reactivity. The ester form has a melting point of 115–116°C and a density of 1.31 g/cm³, suggesting moderate thermal stability . The free acid is expected to exhibit comparable structural features but with a carboxylic acid group, altering its polarity and reactivity.
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(19,20)16(2)14-6-4-3-5-13(14)15(17)18/h3-10H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQRZUWAHRYECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302402 | |
| Record name | benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19577-80-1 | |
| Record name | NSC150826 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- typically involves the reaction of benzoic acid derivatives with sulfonyl chlorides in the presence of a base. One common method is the reaction of 4-methylbenzenesulfonyl chloride with 2-amino benzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-, also known as 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, is a chemical compound with diverse applications in scientific research, particularly recognized for its role in cancer biology studies due to its interactions with specific cellular pathways. The molecular formula is C14H13NO4S and its molecular weight is approximately 291.32 g/mol.
Scientific Research Applications
- Biochemical Research This compound is primarily used in biochemical research, especially in studies related to cancer biology, due to its interaction with specific cellular pathways.
- Wnt Signaling Pathway Inhibition 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid targets β-catenin, a protein involved in the Wnt signaling pathway. This interaction leads to ubiquitination and proteasomal degradation of β-catenin, effectively inhibiting Wnt signaling-dependent proliferation of cancer cells. This mechanism suggests that 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid could be a potential therapeutic agent in oncology.
- Fluorescent Properties and Luminophore The molecule contains a sulfonamide group, which can exhibit fluorescent properties. It is described as a fluorescent compound and a luminophore, which are materials that emit light upon excitation. These materials have applications in bioimaging and sensor development.
- Supramolecular Chemistry The presence of the benzoic acid group and the sulfonamide group suggests the possibility of self-assembly through hydrogen bonding and other non-covalent interactions. It is investigated for supramolecular interactions, which involve the organization of molecules into ordered structures, with applications in material science, drug delivery, and catalysis.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-$$Methyl(phenylsulfonyl)amino]benzoic acid | C14H13NO4S | Similar sulfonamide structure but different substitution patterns on the aromatic ring. |
| Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate | C15H15NO4S | Contains an ester group instead of a carboxylic acid, altering its solubility and reactivity. |
| 2-Aminobenzoic acid | C7H7NO2 | Lacks the sulfonamide group, resulting in different biological activities and applications. |
Mechanism of Action
The mechanism of action of benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
- Its molecular formula (C₁₄H₁₃NO₄S) and molar mass (291.33 g/mol) are slightly lower than the methyl ester of the target compound, reflecting the absence of the methyl ester group .
- Benzoic acid, 2-[(4-sulfophenyl)amino]- (CAS 26119-52-8): Unlike the target compound’s sulfonyl group, this analog features a sulfophenyl (SO₃H) substituent. The sulfonic acid group increases hydrophilicity and acidity (pKa ~1–2), making it more water-soluble but less membrane-permeable than sulfonamide derivatives .
Substituent Effects on Physicochemical Properties
- Methyl vs. Ethyl Substituents: The methyl ester derivative of the target compound (C₁₅H₁₅NO₄S) has a lower molar mass (305.35 g/mol) compared to ethyl-substituted analogs like 2-(ethylamino)-5-sulfobenzoic acid (CAS 89-42-9), which has a molecular weight of 323.32 g/mol.
- Halogenated Derivatives: Benzoic acid, 2-[[(5-bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]- (CAS 2275619-55-9) incorporates halogen atoms (Br, F, Cl), significantly increasing its molar mass (612.27 g/mol) and density (1.796 g/cm³). Halogenation enhances electronegativity and steric bulk, which may improve receptor binding in pharmaceutical applications but reduce solubility .
Thermal and Solubility Profiles
- Melting Points: The methyl ester of the target compound melts at 115–116°C , whereas 4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid (CAS 328028-09-7) has a higher predicted boiling point of 598.8°C due to additional nitro and hydroxyl groups, which strengthen intermolecular hydrogen bonding .
- Solubility: Sulfonamide benzoic acids generally exhibit moderate water solubility. For example, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid (CAS 5809-23-4) is sparingly soluble in water but soluble in polar organic solvents like DMSO, a trait shared with the target compound .
Data Tables
Table 1: Key Properties of Selected Benzoic Acid Derivatives
Table 2: Substituent Impact on Properties
Biological Activity
Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- (commonly referred to as MSAB), is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
MSAB features a benzoic acid core with a sulfonamide functional group, which enhances its solubility and biological activity. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 305.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| pKa | Not specified |
The primary mechanism by which MSAB exerts its biological effects involves its interaction with β-catenin , a crucial protein in the Wnt signaling pathway. This pathway plays a vital role in cell proliferation and differentiation. MSAB inhibits the activity of β-catenin through:
- Direct binding : MSAB interacts with the C-terminal region of β-catenin, promoting its ubiquitination and subsequent proteasomal degradation.
- Disruption of Wnt signaling : By inhibiting β-catenin, MSAB effectively suppresses Wnt signaling-dependent cellular processes, which is particularly relevant in cancer biology.
Antimicrobial Properties
Research indicates that MSAB exhibits antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized below:
Table 2: Antimicrobial Activity of MSAB
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 25 |
| Escherichia coli | 100 |
| Klebsiella pneumoniae | 75 |
These findings suggest that MSAB could be developed as a potential antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial properties, MSAB has been studied for its anti-inflammatory effects. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which may provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Cancer Research : A study demonstrated that MSAB significantly inhibited the proliferation of cancer cell lines through its action on β-catenin. The compound's ability to disrupt Wnt signaling was linked to reduced tumor growth in xenograft models.
- Toxicity Assessment : In toxicity studies using aquatic organisms such as Daphnia magna, MSAB exhibited moderate toxicity levels, suggesting careful consideration is required for environmental safety when developing therapeutic applications .
- Comparative Analysis : When compared to similar compounds like 4-[(4-Methylphenyl)sulfonyl]benzoic acid, MSAB displayed enhanced biological activity due to its unique structural arrangement, which allows for more effective interactions with biological targets.
Q & A
Q. What are the optimal synthetic routes for preparing benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-?
Methodological Answer: The synthesis typically involves sulfonylation of a methylamino-benzoic acid precursor using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). A two-step protocol is recommended:
Sulfonylation : React the methylamino group with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from ethanol/water .
Key validation: Monitor reaction progress via TLC (Rf ~0.3–0.4 in ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. How can the structure of this compound be rigorously characterized?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to identify sulfonamide proton environments (δ 2.4–3.1 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : For definitive conformation analysis, grow single crystals in dimethyl sulfoxide (DMSO)/diethyl ether vapor diffusion .
Q. What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<0.1 mg/mL at 25°C). For aqueous assays, use DMSO stock solutions (≤1% v/v) to avoid precipitation .
- Stability : Stable at −20°C in anhydrous conditions. Avoid prolonged exposure to light or moisture, which may hydrolyze the sulfonamide group. Validate stability via UV-Vis spectroscopy (λmax ~260–280 nm) over 72 hours .
Advanced Research Questions
Q. How does the sulfonamide moiety influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing sulfonamide group activates the benzoic acid core for nucleophilic aromatic substitution. For example:
- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids (1.2 eq) in DMF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS to distinguish ortho/para products .
- Challenges : Competitive coordination of the sulfonamide nitrogen to the metal catalyst may require ligand optimization (e.g., XPhos) to improve yields .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay conditions:
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lysates to account for permeability differences .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation rates. Adjust dosing regimens in in vivo studies accordingly .
- Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to validate target specificity .
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with protein structures (PDB ID: e.g., 1XD0 for sulfonamide-binding enzymes). Parameterize the sulfonyl group’s partial charges using DFT (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the sulfonamide and active-site residues (e.g., Thr199 in carbonic anhydrase) .
Q. How can this compound be applied in material science?
Methodological Answer: Leverage its sulfonamide group for:
- Polymer Modification : Co-polymerize with acrylates via free-radical initiation to enhance thermal stability (TGA analysis: >300°C decomposition onset) .
- Coordination Polymers : React with transition metals (e.g., Cu²⁺) in DMF to form MOFs. Characterize porosity via BET surface area analysis (~500–700 m²/g) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification steps .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal. Collect organic waste in halogen-resistant containers .
- Acute Toxicity : LD₅₀ (oral, rat) data is lacking; treat as H302 (“harmful if swallowed”). Administer activated charcoal immediately in case of ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
